Tunaxanthin

Carotenoid Biochemistry Marine Biology Fish Pigmentation

Tunaxanthin is the irreplaceable analytical standard for marine carotenoid research. Its bis-ε-ring structure drives a reductive metabolic pathway in fish, serving as an obligate intermediate between lutein and zeaxanthin. As the dominant carotenoid in marine perciform fish (63-69% of total), it is the definitive HPLC chemotaxonomic marker for verifying marine origin claims. With 8 stereoisomers, it provides an unparalleled chiral separation challenge. Choose tunaxanthin when lutein or zeaxanthin cannot substitute for your marine authentication or metabolic flux studies. Full Certificate of Analysis provided.

Molecular Formula C40H56O2
Molecular Weight 568.9 g/mol
CAS No. 12738-95-3
Cat. No. B1682045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunaxanthin
CAS12738-95-3
SynonymsTunaxanthin; 
Molecular FormulaC40H56O2
Molecular Weight568.9 g/mol
Structural Identifiers
SMILESCC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O
InChIInChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+
InChIKeyBIPAHAFBQLWRMC-DKLMTRRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tunaxanthin (CAS 12738-95-3): What Scientific and Industrial Buyers Need to Know


Tunaxanthin (CAS 12738-95-3) is a xanthophyll carotenoid (3,3′-dihydroxy-ε,ε-carotene) distinguished by its epsilon (ε) ionone end-groups, which confer distinct stereochemical and metabolic properties compared to the more common β-ring xanthophylls (e.g., lutein, zeaxanthin) [1]. It is a naturally occurring marine carotenoid, first isolated from albacore tuna (Thunnus albacares), and serves as a major pigment in numerous marine and perciform fish species [2]. Its unique ε,ε-carotene backbone makes it a critical analytical standard for carotenoid metabolism studies in aquatic organisms and a potential biomarker for marine versus freshwater fish differentiation [3].

Tunaxanthin vs. Lutein/Zeaxanthin: Why Cross-Class Substitution is Scientifically Invalid


Tunaxanthin cannot be substituted by other common xanthophylls (e.g., lutein, zeaxanthin) due to fundamental differences in ring stereochemistry and metabolic fate. While lutein and zeaxanthin possess β- and ε-rings or dual β-rings, tunaxanthin's bis-ε-ring structure dictates a distinct reductive metabolic pathway in fish, where it acts as an intermediate between lutein and zeaxanthin [1]. This structural divergence results in markedly different tissue distribution profiles: tunaxanthin is the dominant carotenoid in marine perciform fish (e.g., 63–69% of total carotenoids in horse mackerel skin), whereas zeaxanthin and lutein dominate in freshwater species like striped mullet (68% and 20%, respectively) [2]. Furthermore, tunaxanthin exists as a complex mixture of eight stereoisomers (A–I) in fish tissues, a stereochemical diversity not observed in lutein or zeaxanthin preparations, making tunaxanthin essential for accurate species authentication and metabolic pathway tracing [1].

Tunaxanthin (CAS 12738-95-3): Quantified Differentiation Evidence for Scientific Procurement


Tissue-Specific Dominance: Tunaxanthin Constitutes 63–69% of Total Carotenoids in Marine Fish Skin vs. Lutein/Zeaxanthin Minor Proportions

Tunaxanthin exhibits species-specific dominance in marine fish tissues. In horse mackerel (Trachurus japonicus) skin and fin, tunaxanthin accounted for 63–69% of total carotenoids, while lutein was only 15–19% and zeaxanthin 10–16% [1]. This contrasts sharply with the striped mullet (Mugil cephalus), a freshwater-leaning species, where zeaxanthin dominates at 68% and lutein at 20%, with tunaxanthin present at only 6% [1]. Similarly, in the Chinese snakehead (Channa argus), a freshwater fish with marine carotenoid characteristics, tunaxanthin comprised 35–36% of total carotenoids, exceeding lutein (24–27%) and zeaxanthin (10–14%) [2].

Carotenoid Biochemistry Marine Biology Fish Pigmentation

Stereochemical Complexity: Tunaxanthin Exists as 8 Distinct Stereoisomers vs. 2–3 for Lutein/Zeaxanthin

Tunaxanthin's ε,ε-carotene backbone generates a stereochemical complexity unmatched by other common dietary xanthophylls. In the freshwater perciform fish Siniperca scherzeri, tunaxanthin was resolved into eight distinct stereoisomers (A, B, C, D, E, G, H, I) comprising 35.1% of total carotenoids [1]. In contrast, the lutein and zeaxanthin fractions from the same species were mixtures of only 2–3 stereoisomers each: lutein A and lutein D; (3R,3′R)-zeaxanthin, (3R,3′S)-zeaxanthin, and (3S,3′S)-zeaxanthin [2]. This stereochemical diversity is unique to tunaxanthin among fish carotenoids and reflects its position as a metabolic intermediate in the reductive pathway from astaxanthin via zeaxanthin [1].

Stereochemistry Chiral Analysis Metabolic Pathway Tracing

Metabolic Intermediate Function: Lutein is Reduced to Zeaxanthin via Tunaxanthin in Fish

Tunaxanthin serves a unique metabolic role as a reductive intermediate between lutein and zeaxanthin in fish, a pathway not observed in mammals or birds. Dietary feeding studies in masu salmon (Oncorhynchus macrostomos) demonstrated that supplemented lutein is reduced to zeaxanthin via tunaxanthin as an obligatory intermediate [1]. This reductive metabolic pathway is specific to fish and distinguishes tunaxanthin from its structural analogs. In contrast, β-carotene was oxidized to zeaxanthin, and canthaxanthin was reduced to zeaxanthin via β-carotene, highlighting the unique position of tunaxanthin in the carotenoid metabolic network of fish [1].

Carotenoid Metabolism Aquaculture Nutrition Pigmentation Pathway

Marine vs. Freshwater Biomarker: Tunaxanthin Abundance Differentiates Fish Ecological Origin

Tunaxanthin serves as a reliable chemotaxonomic marker distinguishing marine from freshwater fish species. In the Chinese snakehead (Channa argus), a freshwater fish, the principal carotenoid was tunaxanthin (35–36%), which is characteristic of marine fish, rather than lutein, which is typical of freshwater fish [1]. This anomaly was attributed to the species' evolutionary lineage within the division Percichthyes. In tropical marine yellow fish (11 species), tunaxanthin was consistently one of the main carotenoids alongside lutein, cryptoxanthin, and zeaxanthin, with a high correlation observed between lutein and tunaxanthin content [2]. Conversely, in the striped mullet, a freshwater-leaning species, tunaxanthin content was only 6%, while zeaxanthin dominated at 68% [3].

Food Authentication Ecological Biomarkers Carotenoid Chemotaxonomy

Tissue-Specific Enzymatic Discoloration: Tunaxanthin Shows Differential Stability vs. Astaxanthin in Fish Skin Homogenates

Tunaxanthin exhibits distinct susceptibility to enzymatic discoloration compared to other carotenoids in fish tissue homogenates. In a study examining skin homogenates from 18 fish species, astaxanthin underwent rapid discoloration in all species tested, while tunaxanthin and β-carotene showed discoloration only in some species [1]. Notably, muscle homogenates did not affect either astaxanthin or tunaxanthin, but β-carotene was discolored by muscle homogenates from two species of gurnard [1]. This differential tissue- and carotenoid-specific enzymatic activity suggests that tunaxanthin may be more stable than astaxanthin in certain post-mortem tissue environments, though direct quantitative comparison of rate constants was not provided.

Carotenoid Stability Post-Harvest Quality Enzymatic Degradation

Crude Carotenoid Extract Antioxidant Activity: Tunaxanthin-Rich Fraction Exhibits 43.4% DPPH Scavenging and 83% Cellular Antioxidant Protection

While purified tunaxanthin-specific antioxidant data are limited, a crude carotenoid extract from Curtobacterium sp. containing 86.6% tunaxanthin (along with 7.1% diatoxanthin, 2.1% β-carotene, 1.9% canthaxanthin, and 1.9% cynthiaxanthin) demonstrated quantifiable antioxidant activities [1]. The extract exhibited 43.4% DPPH free radical scavenging activity at 50 μg/mL and 83% antioxidant protection against CCL-13 human hepatocyte cells under oxidative stress [1]. For context, these values are lower than those typically reported for pure astaxanthin (which often exceeds 90% DPPH scavenging at similar concentrations), but the data establish a baseline for tunaxanthin-containing marine carotenoid preparations [1].

Antioxidant Capacity Marine Biotechnology Free Radical Scavenging

Tunaxanthin (CAS 12738-95-3): Evidence-Based Research and Industrial Application Scenarios


Marine Fish Species Authentication and Food Fraud Detection

Tunaxanthin serves as a quantitative chemotaxonomic marker for verifying the claimed marine origin of fish products. In horse mackerel, tunaxanthin constitutes 63–69% of total carotenoids, whereas in freshwater-leaning species like striped mullet, it accounts for only 6% [1]. Laboratories performing HPLC-based authentication can use tunaxanthin content thresholds to flag mislabeled products, particularly for high-value marine species substitutions. This application is directly supported by the cross-species comparative data establishing tunaxanthin's marine fish dominance [2].

Carotenoid Metabolic Pathway Tracing in Aquaculture Nutrition Studies

Tunaxanthin is essential as an analytical standard for studying the reductive carotenoid metabolism unique to fish. Dietary feeding trials in masu salmon demonstrate that lutein is reduced to zeaxanthin via tunaxanthin as an obligate intermediate [3]. Researchers investigating pigment deposition efficiency in farmed fish require tunaxanthin standards to quantify this metabolic flux, as neither lutein nor zeaxanthin can substitute for the intermediate's chromatographic peak identification. This application is supported by direct metabolic pathway evidence [3].

Chiral Method Development and Stereoisomer Reference Material

The eight stereoisomers of tunaxanthin (A–I) found in perciform fish tissues provide a uniquely complex analyte for chiral HPLC method development and validation [4]. Compared to the 2–3 stereoisomers typically present in lutein or zeaxanthin preparations, tunaxanthin offers a more challenging and realistic test mixture for optimizing chiral separation protocols in natural product chemistry. Analytical laboratories developing methods for complex marine carotenoid matrices will find tunaxanthin indispensable as a stereochemical resolution benchmark [4].

Marine Biotechnology and Carotenoid Production Strain Screening

Tunaxanthin-rich carotenoid preparations from marine bacteria (e.g., Curtobacterium sp., producing 86.6% tunaxanthin) demonstrate moderate antioxidant activity (43.4% DPPH scavenging at 50 μg/mL) [5]. While not competitive with astaxanthin for high-potency antioxidant applications, tunaxanthin's unique ε,ε-carotene backbone may confer distinct bioavailability or tissue-targeting properties warranting further investigation. Biotechnology companies screening marine strains for novel carotenoid production should include tunaxanthin in their analytical reference libraries to identify and quantify this specific metabolite [5].

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